(1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Description
The compound "(1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol" features a 1,2,3-triazole core substituted at the 1-position with a 1-cyclobutylpiperidin-3-yl group and at the 4-position with a hydroxymethyl (-CH₂OH) moiety. Its molecular formula is C₁₂H₂₁N₄O, with a molecular weight of 237.32 g/mol.
Properties
IUPAC Name |
[1-(1-cyclobutylpiperidin-3-yl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-10-7-16(14-13-10)12-5-2-6-15(8-12)11-3-1-4-11/h7,11-12,17H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVACKMILQEJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCC(C2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The compound features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Synthesis
The compound's structure includes a cyclobutylpiperidine moiety linked to a triazole ring. The synthesis typically employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a well-known method in click chemistry that allows for the formation of triazole derivatives under mild conditions.
Biological Activity
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit notable antimicrobial properties. For instance, studies have shown that related triazole compounds can inhibit the growth of various bacterial strains. Specific investigations into this compound are needed to confirm its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Antioxidant Activity
Triazoles can also demonstrate antioxidant properties. In related studies, methanolic extracts of compounds similar to this compound showed significant antioxidant activity measured through assays like DPPH and FRAP. For example, one study reported antioxidant activity values of 19.78 ± 0.12 mg GAE/g for methanolic extracts compared to lower values for ethanolic extracts .
Anti-inflammatory Activity
The anti-inflammatory potential of triazole-containing compounds has been documented extensively. They are believed to inhibit inflammatory pathways by interacting with various receptors involved in inflammation. Preliminary data suggest that this compound may exhibit similar properties, warranting further investigation into its mechanisms of action.
Anticancer Properties
Triazoles are being explored for their anticancer effects due to their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The potential of this compound as an HDAC inhibitor could provide insights into its role in inducing apoptosis in cancer cells.
Case Studies
Several studies have focused on the biological activities of triazole derivatives:
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:
Antimicrobial Mechanism
Triazoles may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Antioxidant Mechanism
The antioxidant activity is attributed to the ability of the triazole ring to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Mechanism
Inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation are potential mechanisms.
Scientific Research Applications
Research indicates that compounds containing the triazole structure exhibit significant biological activities, including:
- Anticancer Properties : Triazoles have been shown to inhibit tubulin polymerization, leading to apoptosis in cancer cells. For instance, related compounds have demonstrated cytotoxicity against various cancer cell lines such as BT-474 and HeLa .
- Neuroprotective Effects : Triazole derivatives are being investigated for their potential in treating demyelinating diseases like multiple sclerosis. They may act as modulators of neuroinflammation and myelin repair mechanisms .
Applications in Drug Development
The unique structure of (1-(1-cyclobutylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol lends itself to several therapeutic applications:
Cancer Therapy
- Mechanism : Induces apoptosis by disrupting microtubule dynamics.
- Case Study : A related triazole compound showed an IC50 value of 0.99 μM against BT-474 cells, indicating high potency .
Neurological Disorders
- Potential Use : Treatment for conditions like progressive relapsing multiple sclerosis.
- Research Findings : Triazoles have been associated with neuroprotective effects and modulation of inflammatory pathways .
Antimicrobial Activity
- Triazole derivatives are known for their antifungal properties. Investigations into their efficacy against resistant strains of fungi are ongoing.
Summary of Research Findings
Comparison with Similar Compounds
Structural and Functional Insights
- Cyclobutylpiperidine vs. Aromatic Substituents : The cyclobutylpiperidine group in the target compound confers greater three-dimensionality compared to planar aromatic substituents (e.g., 4-methoxyphenyl or benzyl groups). This may enhance binding selectivity in biological targets due to reduced π-stacking propensity .
- Lipophilicity : The cyclobutyl group increases lipophilicity (predicted logP ~1.5–2.0) relative to polar derivatives like the hydrochloride salt (logP ~0.5) .
- Synthetic Routes : Most analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, compound 31 was prepared using a benzyl azide and propargyl alcohol , while the bromophenyl derivative required 1-azido-4-bromobenzene . The target compound would likely use 1-cyclobutylpiperidin-3-yl azide as a precursor.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
